molecular formula C24H27FN6O4 B10825141 IRAK4i-2

IRAK4i-2

Cat. No.: B10825141
M. Wt: 482.5 g/mol
InChI Key: AUYCSWFYKYVCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IRAK4i-2 is a novel compound developed as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This kinase plays a crucial role in the signaling pathways of the innate immune system, particularly in the activation of toll-like receptors and interleukin-1 receptors. By inhibiting IRAK4, this compound has shown potential in treating various inflammatory and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRAK4i-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of industrial-grade reagents, large-scale reactors, and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

IRAK4i-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

IRAK4i-2 has a wide range of scientific research applications, including:

Mechanism of Action

IRAK4i-2 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling pathways mediated by toll-like receptors and interleukin-1 receptors, leading to a reduction in the production of pro-inflammatory cytokines. The molecular targets of this compound include the active site of IRAK4, where it binds and prevents the phosphorylation of downstream signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of IRAK4i-2

This compound is unique due to its high selectivity and potency in inhibiting IRAK4. It has shown superior efficacy in preclinical studies compared to other IRAK4 inhibitors, making it a promising candidate for further development and clinical trials .

Properties

Molecular Formula

C24H27FN6O4

Molecular Weight

482.5 g/mol

IUPAC Name

N-[2-(2-fluoro-3-hydroxy-3-methylbutyl)-6-morpholin-4-yl-1-oxo-3H-isoindol-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C24H27FN6O4/c1-24(2,34)20(25)14-30-13-15-10-18(19(11-16(15)23(30)33)29-6-8-35-9-7-29)28-22(32)17-12-27-31-5-3-4-26-21(17)31/h3-5,10-12,20,34H,6-9,13-14H2,1-2H3,(H,28,32)

InChI Key

AUYCSWFYKYVCLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CN1CC2=CC(=C(C=C2C1=O)N3CCOCC3)NC(=O)C4=C5N=CC=CN5N=C4)F)O

Origin of Product

United States

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